molecular formula C23H18FN3O2 B2824645 2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide CAS No. 898428-65-4

2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide

Cat. No.: B2824645
CAS No.: 898428-65-4
M. Wt: 387.414
InChI Key: YOTYKSMSDLLUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a quinazolinone derivative featuring a 4-fluorophenylacetamide moiety linked to a 3-phenylquinazolin-4-one core. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The structural uniqueness of this compound lies in its substitution pattern: a 2-methyl group on the quinazolinone ring and a 4-fluorophenyl group on the acetamide side chain. These modifications are hypothesized to enhance metabolic stability and target affinity due to fluorine’s electronegativity and the methyl group’s steric effects .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-15-25-21-8-3-2-7-20(21)23(29)27(15)19-6-4-5-18(14-19)26-22(28)13-16-9-11-17(24)12-10-16/h2-12,14H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTYKSMSDLLUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Coupling Reaction: The final step involves coupling the quinazolinone core with the fluorophenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Quinazolinone Substituents Acetamide Substituents Notable Properties/Activities References
Target Compound : 2-(4-Fluorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide 2-Methyl 4-Fluorophenyl Potential anti-inflammatory activity (inferred from SAR)
2-(4-Ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide (CAS 898420-49-0) 2-Methyl 4-Ethoxyphenyl Increased lipophilicity due to ethoxy group; unconfirmed bioactivity
N-(3-Fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (477331-23-0) 4-Methylphenyl 3-Fluoro-4-methylphenyl, sulfanyl linker Sulfur-containing linker may improve solubility; no reported activity
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (763114-31-4) 4-Chlorophenyl 2,4,6-Trimethylphenyl Chlorine’s lipophilicity may enhance membrane permeability
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (511276-56-5) N/A (non-quinazolinone) 4-Fluorophenyl, thiadiazole-thioether Heterocyclic thiadiazole core; potential antimicrobial activity

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity
  • Fluorine vs.
  • Methyl vs. Ethoxy : The ethoxy group in 898420-49-0 may improve solubility but could reduce target binding due to steric bulk compared to the compact fluorophenyl group .
  • Sulfanyl Linkers : Sulfur-containing analogs (e.g., 477331-23-0) exhibit varied solubility and redox properties, which may influence pharmacokinetics but require further validation .
Anti-Inflammatory Potential

Quinazolinone-acetamide hybrids demonstrate moderate anti-inflammatory activity, as seen in 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, which outperformed diclofenac in some assays . The target compound’s 2-methylquinazolinone and fluorophenyl groups may synergize to enhance cyclooxygenase (COX) inhibition, though experimental data are needed.

Hydrogen Bonding and Crystal Packing

The acetamide group in the target compound facilitates hydrogen bonding, a critical factor in crystal stability and solubility.

Biological Activity

The compound 2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a novel synthetic derivative with potential therapeutic applications. Its structure features a fluorophenyl moiety and a quinazoline derivative, which are known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18FN3O\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{3}\text{O}

Key properties include:

  • Molecular Weight : 325.36 g/mol
  • Solubility : Soluble in organic solvents; limited aqueous solubility.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains. Research has demonstrated that the synthesized quinazoline derivatives possess notable antibacterial and antifungal activities, making them promising candidates for further development in treating infections .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar Quinazoline DerivativeEscherichia coli16 µg/mL

Antitumor Activity

Quinazoline derivatives have been investigated for their antitumor effects. Studies suggest that these compounds may inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death. For instance, compounds exhibiting structural similarity to our target compound have been shown to inhibit the growth of breast cancer cell lines .

Anticonvulsant Activity

Compounds containing quinazoline rings have also been reported to exhibit anticonvulsant properties. Research indicates that these compounds may act on GABAergic systems or modulate ion channels involved in neuronal excitability. This activity suggests potential applications in treating epilepsy and other seizure disorders .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often linked to specific structural features. The presence of electron-withdrawing groups like fluorine enhances the compound's lipophilicity and bioavailability, potentially increasing its efficacy against target cells. A detailed SAR study could provide insights into optimizing the compound for enhanced biological activity.

Case Studies

  • Antibacterial Evaluation : A study evaluated a series of quinazoline derivatives against Xanthomonas oryzae, revealing that modifications at the phenyl ring significantly impacted antibacterial potency. The most potent derivative showed an MIC of 12 µg/mL .
  • Antitumor Screening : In vitro studies on breast cancer cell lines demonstrated that compounds similar to this compound inhibited cell growth by over 70% at concentrations of 10 µM .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide?

The synthesis typically involves multi-step reactions, including amide coupling, cyclization, and halogenation. Key steps include:

  • Amide bond formation : Reaction of 4-fluorophenylacetic acid derivatives with aniline intermediates under carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Quinazolinone ring formation : Cyclization of 2-methyl-3-aminoquinazolin-4(3H)-one precursors using acetic anhydride or phosphoryl chloride as dehydrating agents .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C improve yields, while inert atmospheres (N₂/Ar) prevent oxidation . Yield optimization requires iterative adjustment of stoichiometry, catalyst loading (e.g., Pd for cross-coupling), and purification via column chromatography .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity in the quinazolinone and acetamide moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for halogens (e.g., fluorine) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state interactions .
  • HPLC/Purity assays : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, essential for biological testing .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro kinase assays : Test inhibition of tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to quinazoline-based kinase inhibitors .
  • Antimicrobial susceptibility testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-malignant cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation (via LC-MS/MS) to identify rapid clearance or instability in serum .
  • Target engagement studies : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm direct binding to proposed targets (e.g., kinases) .
  • Species-specific metabolism : Compare liver microsome stability across species (human, mouse, rat) to address discrepancies in efficacy .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in cyclization steps .
  • Flow chemistry : Enables precise control of exothermic reactions (e.g., Friedel-Crafts acylations) and scalability .
  • Byproduct trapping : Add molecular sieves or scavenger resins to absorb water or acidic byproducts during amide coupling .

Q. How can computational modeling predict binding modes and off-target interactions?

  • Molecular docking (AutoDock Vina, Glide) : Simulate binding to kinase ATP pockets using the quinazolinone core as an anchor .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify conformational shifts .
  • Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors to prioritize structural modifications .

Methodological Considerations

  • Crystallographic data interpretation : Use SHELXL refinement to resolve disorder in the dihydroquinazolinone ring, which may affect electron density maps .
  • Handling fluorinated analogs : Monitor ¹⁹F NMR shifts to detect unexpected fluorophenyl group interactions during stability studies .
  • Contradictions in SAR : If bioactivity plateaus despite structural optimization, evaluate solubility (via shake-flask method) or membrane permeability (Caco-2 assays) as limiting factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.